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N-methylpiperazine-1-carboxamide: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpiperazine-1-carboxamide is a derivative of piperazine, a ubiquitous scaffold in
medicinal chemistry. This document provides a comprehensive overview of its chemical
properties, structure, and potential applications. Due to the limited availability of public
experimental data, this guide combines confirmed information with predicted properties and
theoretical experimental protocols to serve as a valuable resource for researchers. The
information on its precursor, N-methylpiperazine, is also included for contextual understanding.

Chemical Structure and Identification

N-methylpiperazine-1-carboxamide is characterized by a piperazine ring with a carboxamide
functional group at the 1-position, which is further substituted with a methyl group on the amide
nitrogen.

Caption: Chemical structure of N-methylpiperazine-1-carboxamide.
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Physicochemical Properties

Quantitative data for N-methylpiperazine-1-carboxamide is summarized below. It is described

as a white crystalline solid that is soluble in water, methanol, and ethanol.[1]

Property Value Source
CAS Number 163361-25-9

Molecular Formula CeH13Ns0

Molecular Weight 143.19 g/mol

Boiling Point 347.0 £ 31.0 °C (Predicted)

pKa 14.39 + 0.20 (Predicted)

Physical State

White crystalline solid [1]

Solubility

Soluble in water, methanol, 0]

and ethanol

SMILES

CNC(=0O)N1CCNCC1

Note: Some physical properties are based on computational predictions due to the absence of

published experimental data.

Properties of the hydrochloride salt are also provided for reference:

Property Value Source
CAS Number 479611-85-3
Molecular Formula CeH14CINsO
Molecular Weight 179.65 g/mol

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of N-methylpiperazine-1-

carboxamide is not readily available in the public domain. However, a standard synthetic route
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would involve the acylation of a suitable piperazine precursor. A plausible hypothetical protocol
is provided below.

Hypothetical Synthesis of N-methylpiperazine-1-
carboxamide

This protocol describes a two-step synthesis starting from commercially available 1-Boc-

Step 2: Deprotection
Dichlorome thane (DCM)
Step 1: of N-Boc-N"
Dichloromet thane (DCM) Trifluoroacetic acid (TFA) p—» N-methylpiperazine-: 1-carboxamit ide
Methyl isocyanate Q@Bmwumexhylcarbamuylmperazme] [NrBocrN‘rmethylcarbamoylp\perazme]
1-Boc-piperazine

Click to download full resolution via product page
Caption: Hypothetical workflow for the synthesis of N-methylpiperazine-1-carboxamide.
Step 1: Synthesis of tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate
e Materials: 1-Boc-piperazine, Methyl isocyanate, Dichloromethane (DCM).
e Procedure:

o Dissolve 1-Boc-piperazine (1 equivalent) in anhydrous DCM in a round-bottom flask under
an inert atmosphere (e.g., nitrogen or argon).
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o Cool the solution to 0 °C in an ice bath.

o Slowly add methyl isocyanate (1.1 equivalents) dropwise to the stirred solution.
o Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
o Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, concentrate the reaction mixture under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-
(methylcarbamoyl)piperazine-1-carboxylate.

Step 2: Synthesis of N-methylpiperazine-1-carboxamide (Boc Deprotection)

o Materials: tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate, Trifluoroacetic acid (TFA),
Dichloromethane (DCM).

e Procedure:
o Dissolve the product from Step 1 in DCM.

o Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) to the solution at room
temperature.

o Stir the reaction mixture for 2-4 hours.
o Monitor the deprotection by TLC.

o Once the reaction is complete, remove the solvent and excess TFA under reduced
pressure.

o Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g.,
saturated sodium bicarbonate solution or aqueous sodium hydroxide) to a pH of >10.

o Extract the agueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
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o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain N-methylpiperazine-1-carboxamide.

Spectral Properties (Expected)

While experimental spectra for N-methylpiperazine-1-carboxamide are not readily available,

the expected spectral characteristics can be predicted based on its structure.

H NMR Spectroscopy

Expected Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

-NH (piperazine) 15-3.0 broad singlet 1H
-CH2- (piperazine,

] (Pip 2.7-3.0 triplet 4H
adjacent to NH)
-CH2- (piperazine,

] (Pip 3.3-3.6 triplet 4H
adjacent to N-C=0)
-CHs (amide) 2.7-29 doublet 3H
-NH- (amide) 50-7.0 broad quartet 1H

13C NMR Spectroscopy

Carbon Atom

Expected Chemical Shift (d, ppm)

-CHs (amide) 25-30
-CH2- (piperazine) 40 - 50
C=0 (amide) 155 - 165
Infrared (IR) Spectroscopy
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. Expected Absorption .
Functional Group Intensity
Range (cm™?)

N-H stretch (secondary amine) 3300 - 3500 Medium
N-H stretch (amide) 3100 - 3300 Medium
C-H stretch (aliphatic) 2850 - 3000 Strong
C=0 stretch (amide) 1630 - 1680 Strong
N-H bend (amide) 1510 - 1570 Strong
C-N stretch (amine/amide) 1000 - 1350 Medium

Mass Spectrometry

o Expected Molecular lon [M]*: m/z = 143.11
o Expected [M+H]*: m/z = 144.12

o Common Fragmentation Patterns: Loss of the methylcarbamoyl group, cleavage of the
piperazine ring.

Applications in Research and Development

N-methylpiperazine-1-carboxamide serves as a valuable building block in the synthesis of
more complex molecules, particularly in the pharmaceutical industry. Its potential biological
activities are an area of active interest.

» Medicinal Chemistry: It is a versatile intermediate for the development of active
pharmaceutical ingredients (APIs).[1]

» Kinase Inhibition: It has been identified as a potential inhibitor of the kinase family.

» Neurological Disorders: Research suggests it may be a promising lead compound for
developing drugs targeting neurological disorders.[1]

¢ Reductive Amination Agent: It has been described as a reductive amination agent in organic
synthesis.
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Precursor: N-methylpiperazine

A thorough understanding of N-methylpiperazine-1-carboxamide often requires knowledge of
its key precursor, N-methylpiperazine.

Property Value

CAS Number 109-01-3

Molecular Formula CsHi12N:2

Molecular Weight 100.16 g/mol
Boiling Point 138 °C

Melting Point -6 °C

Density 0.903 g/mL at 25 °C

Safety and Handling

Specific safety data for N-methylpiperazine-1-carboxamide is not widely available. Standard
laboratory safety precautions for handling fine chemicals should be observed. This includes the
use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
Work should be conducted in a well-ventilated fume hood. For more detailed safety information,
it is advisable to consult the safety data sheet (SDS) for its precursor, N-methylpiperazine, and
to handle the compound with the assumption that it may have similar hazards.

Disclaimer: This document is intended for informational purposes for a technical audience. The
hypothetical experimental protocols are illustrative and have not been validated. All laboratory
work should be conducted with appropriate safety measures and by qualified personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [N-methylpiperazine-1-carboxamide chemical properties
and structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b066519#n-methylpiperazine-1-carboxamide-
chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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